molecular formula C8H6BrF3O2S B1372369 2-Bromo-1-methyl-4-(trifluoromethylsulfonyl)benzene CAS No. 1133116-35-4

2-Bromo-1-methyl-4-(trifluoromethylsulfonyl)benzene

Cat. No.: B1372369
CAS No.: 1133116-35-4
M. Wt: 303.1 g/mol
InChI Key: PDRSFVRQMMJWTI-UHFFFAOYSA-N
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Description

2-Bromo-1-methyl-4-(trifluoromethylsulfonyl)benzene is an organic compound with the molecular formula C8H6BrF3O2S It is characterized by the presence of a bromine atom, a methyl group, and a trifluoromethylsulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-methyl-4-(trifluoromethylsulfonyl)benzene typically involves the bromination of 1-methyl-4-(trifluoromethylsulfonyl)benzene. This reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-methyl-4-(trifluoromethylsulfonyl)benzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other functional groups using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The trifluoromethylsulfonyl group can be reduced to a trifluoromethyl group using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as sodium azide, sodium methoxide, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Potassium permanganate in aqueous or alkaline conditions, or chromium trioxide in acidic conditions.

    Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution Reactions: Formation of azides, ethers, or amines depending on the nucleophile used.

    Oxidation Reactions: Formation of carboxylic acids or aldehydes.

    Reduction Reactions: Formation of trifluoromethyl derivatives.

Scientific Research Applications

2-Bromo-1-methyl-4-(trifluoromethylsulfonyl)benzene has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological targets.

    Medicine: Investigated for its potential as a precursor in the development of new drugs, particularly those targeting cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Mechanism of Action

The mechanism of action of 2-Bromo-1-methyl-4-(trifluoromethylsulfonyl)benzene involves its interaction with molecular targets through covalent bonding or non-covalent interactions. The bromine atom and trifluoromethylsulfonyl group can participate in electrophilic or nucleophilic reactions, respectively, allowing the compound to modify biological molecules such as proteins and nucleic acids. These interactions can disrupt normal cellular processes, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-4-(trifluoromethylsulfonyl)benzene: Similar structure but lacks the methyl group.

    2-Bromo-1-methyl-4-(trifluoromethyl)benzene: Similar structure but lacks the sulfonyl group.

    2-Bromo-1-methyl-4-(methylsulfonyl)benzene: Similar structure but lacks the trifluoromethyl group.

Uniqueness

2-Bromo-1-methyl-4-(trifluoromethylsulfonyl)benzene is unique due to the presence of both the bromine atom and the trifluoromethylsulfonyl group, which confer distinct reactivity and properties. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets, making it a valuable compound in various fields of research.

Properties

IUPAC Name

2-bromo-1-methyl-4-(trifluoromethylsulfonyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrF3O2S/c1-5-2-3-6(4-7(5)9)15(13,14)8(10,11)12/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDRSFVRQMMJWTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50674997
Record name 2-Bromo-1-methyl-4-(trifluoromethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133116-35-4
Record name 2-Bromo-1-methyl-4-[(trifluoromethyl)sulfonyl]benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1133116-35-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-methyl-4-(trifluoromethanesulfonyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50674997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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